molecular formula C23H22N2O5 B322913 N-[2-(anilinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide

N-[2-(anilinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B322913
M. Wt: 406.4 g/mol
InChI Key: KPTIMNOTQIXRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(anilinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound with the molecular formula C23H22N2O5 It is characterized by the presence of three methoxy groups attached to a benzene ring, along with a phenylcarbamoyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(anilinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline to form the benzamide core.

    Introduction of the Phenylcarbamoyl Group: The next step involves the introduction of the phenylcarbamoyl group. This is achieved by reacting the benzamide core with phenyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(anilinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

N-[2-(anilinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(anilinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the phenylcarbamoyl moiety play a crucial role in its binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-[2-(2-phenylacetyl)phenyl]benzamide
  • 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
  • 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Uniqueness

N-[2-(anilinocarbonyl)phenyl]-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C23H22N2O5/c1-28-19-13-15(14-20(29-2)21(19)30-3)22(26)25-18-12-8-7-11-17(18)23(27)24-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,24,27)(H,25,26)

InChI Key

KPTIMNOTQIXRMD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Origin of Product

United States

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